2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H21N7O4 and its molecular weight is 435.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds that share structural similarities with 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, focusing on their chemical properties and potential biological activities. For instance, Talupur et al. (2021) synthesized a series of compounds by condensing specific precursors and evaluated their antimicrobial properties alongside molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation
The biological activities of structurally related compounds have been extensively studied. Wang et al. (2011) focused on the synthesis of analogs targeting the urokinase receptor, demonstrating significant effects on breast tumor metastasis and indicating potential applications in cancer therapy (Wang et al., 2011). Another study by Popsavin et al. (2002) synthesized and evaluated the biological activity of novel pyrazole- and tetrazole-related C-nucleosides, finding moderate inhibitors of tumor cell lines (Popsavin et al., 2002).
Antimicrobial and Antitumor Properties
Several studies have synthesized derivatives with the aim of exploring their antimicrobial and antitumor properties. Stevens et al. (1984) developed compounds showing curative activity against leukemia, suggesting the potential of these compounds as antitumor agents (Stevens et al., 1984). Additionally, Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, highlighting the versatility of these compounds in addressing various microbial threats (Palkar et al., 2017).
Electropolymerization and Electrochemical Properties
Research into the electrochemical properties of related compounds has also been conducted. Hsiao and Wang (2016) synthesized novel electropolymerizable monomers, studying their electrochemical oxidation processes and electrochromic properties, indicating potential applications in materials science (Hsiao & Wang, 2016).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .
Biochemical Pathways
Given the lack of information on its primary targets, it is challenging to predict which pathways might be affected .
Pharmacokinetics
The presence of the benzo[d][1,3]dioxol-5-yl group could potentially enhance its absorption and distribution .
Result of Action
Some studies suggest potential antitumor activity, indicating that it may induce apoptosis and cause cell cycle arrests in certain cancer cell lines . .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O4/c29-20(22-13-3-1-2-4-13)19-25-27-28(26-19)16-8-5-14(6-9-16)23-21(30)24-15-7-10-17-18(11-15)32-12-31-17/h5-11,13H,1-4,12H2,(H,22,29)(H2,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGMKOJSINVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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